![molecular formula C17H13ClN2O3 B5572675 3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5572675.png)
3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine-2,3-dione derivatives often involves multi-component reactions and cyclization processes. For example, Nguyen and Dai (2023) described the preparation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one through a three-component reaction, followed by reactions with aliphatic amines to yield trisubstituted pyrrolidine-2,3-diones, showcasing the synthetic versatility of pyrrolidine-2,3-dione derivatives (Nguyen & Dai, 2023).
Molecular Structure Analysis
The molecular structure of pyrrolidine-2,3-dione derivatives is confirmed through various spectroscopic techniques, including NMR and mass spectrometry. The structure elucidation provides insights into the substitution patterns and electronic configurations, which are crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Pyrrolidine-2,3-dione derivatives participate in various chemical reactions, including acylation, which has been shown to yield 3-acyltetramic acids. Jones et al. (1990) demonstrated that pyrrolidine-2,4-diones could be acylated at C-3 by acid chlorides in the presence of Lewis acids, underscoring the compound's reactivity towards functional group transformations (Jones et al., 1990).
Physical Properties Analysis
The physical properties of pyrrolidine-2,3-dione derivatives, such as solubility, fluorescence, and molecular weight, are influenced by their structural features. Zhang and Tieke (2008) discussed the synthesis of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, which exhibited strong fluorescence and good solubility in organic solvents, highlighting the impact of molecular structure on physical properties (Zhang & Tieke, 2008).
Scientific Research Applications
Pharmacological Applications
Research in pharmacology often explores compounds with unique structures for their potential as therapeutic agents. For example, studies on compounds with similar structural motifs, such as those containing pyrrole-dione derivatives, focus on their pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles, and their potential as inhibitors or activators of specific biological pathways. These studies can lead to the development of new drugs targeting diseases like cancer, diabetes, or neurodegenerative disorders (L. Christopher et al., 2010; E. Lock et al., 2014).
Environmental and Toxicological Studies
Compounds with specific functional groups are often studied for their environmental impact, including their persistence, bioaccumulation, and potential toxic effects on humans and wildlife. For instance, research on persistent organic pollutants (POPs) and their metabolites in human tissues can provide insights into exposure levels, sources of contamination, and potential health risks (D. M. Guvenius et al., 2003; M. Fernandez et al., 2008).
Methodological Approaches
The study of complex chemicals like 3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione would likely employ advanced analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to determine its chemical properties, biological activity, and potential therapeutic value. Metabolomics, a powerful tool in biomedical research, could also be applied to understand the metabolic pathways influenced by this compound and its effects on cellular processes (K. Suhre et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-4-(3-hydroxyanilino)-1-(2-methylphenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-10-5-2-3-8-13(10)20-16(22)14(18)15(17(20)23)19-11-6-4-7-12(21)9-11/h2-9,19,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGVTLIPDOCOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione |
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